Lipophilicity Comparison: 3-Methyl vs. N-Methyl
3-Methylpiperazine-1-sulfonamide exhibits a computed XLogP3 of -1.4, compared to -1.1 for N-methylpiperazine-1-sulfonamide [1]. This 0.3 log unit difference indicates lower lipophilicity when the methyl group is on the ring carbon rather than the sulfonamide nitrogen, which can improve aqueous solubility and reduce CYP450 inhibition liability in elaborated lead series. No direct head-to-head experimental logP values were identified in the accessed literature.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.4 |
| Comparator Or Baseline | N-Methylpiperazine-1-sulfonamide: XLogP3 = -1.1 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.3 (target is more hydrophilic) |
| Conditions | Computed descriptor via XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
In fragment-based and lead-optimization programs, a 0.3 log unit lipophilicity difference can significantly impact solubility, permeability, and off-target profiles, making 3-methyl substitution the preferred choice for polar lead series.
- [1] PubChem. (2019). Computed XLogP3 values for 3-Methylpiperazine-1-sulfonamide (CID 76056963) and N-Methylpiperazine-1-sulfonamide (CID 1042643-66-2). National Center for Biotechnology Information. View Source
